Lumula

Catalog No.
S11160613
CAS No.
M.F
C24H43NO4
M. Wt
409.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lumula

Product Name

Lumula

IUPAC Name

7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]-N-ethylhept-5-enamide

Molecular Formula

C24H43NO4

Molecular Weight

409.6 g/mol

InChI

InChI=1S/C24H43NO4/c1-3-5-6-7-10-13-19(26)16-17-21-20(22(27)18-23(21)28)14-11-8-9-12-15-24(29)25-4-2/h8,11,20-23,27-28H,3-7,9-10,12-18H2,1-2H3,(H,25,29)

InChI Key

HKPRCFLRPPLNEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)NCC)O)O

Lumula is a chemical compound with the molecular formula C24H43NO4C_{24}H_{43}NO_{4} and a molecular weight of approximately 409.6 g/mol. It is classified as an ethyl amide derivative of unoprostone, which is a synthetic prostaglandin analog. Lumula is primarily used in scientific research, particularly in studies related to glaucoma and ocular health. Its structure includes a long hydrophobic tail, which contributes to its biological activity and interaction with cellular membranes .

Typical of amide derivatives. Its reactivity can be attributed to the presence of the amide functional group, which can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines. Additionally, Lumula may interact with biological molecules through hydrogen bonding and hydrophobic interactions, influencing its pharmacological properties .

Lumula exhibits significant biological activity, particularly in the context of ocular health. It has been studied for its potential effects in lowering intraocular pressure, making it relevant for glaucoma treatment. The compound's mechanism of action is thought to involve modulation of aqueous humor dynamics within the eye, although specific pathways remain under investigation. Furthermore, Lumula's interaction with cellular receptors may influence various signaling pathways associated with inflammation and cell survival .

The synthesis of Lumula typically involves multi-step organic reactions starting from unoprostone. The process may include:

  • Formation of the Amide Bond: Reacting unoprostone with appropriate amines under controlled conditions to form the ethyl amide derivative.
  • Purification: Utilizing methods such as recrystallization or chromatography to isolate Lumula from reaction by-products.
  • Characterization: Employing techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of Lumula .

Lumula has several applications in biomedical research:

  • Glaucoma Research: Primarily used in studies aimed at understanding and treating glaucoma by investigating its effects on intraocular pressure.
  • Pharmacological Studies: Utilized to explore its potential anti-inflammatory and neuroprotective properties.
  • Cell Culture Experiments: Employed in vitro to assess cellular responses and mechanisms influenced by Lumula .

Interaction studies involving Lumula have focused on its binding affinity to specific receptors associated with ocular physiology. Research indicates that Lumula may interact with prostaglandin receptors, influencing downstream signaling pathways that regulate aqueous humor production and drainage. These studies are crucial for elucidating the compound's therapeutic potential and optimizing its use in clinical settings .

Lumula shares structural similarities with several other compounds, particularly those related to prostaglandins and their analogs. Here are some similar compounds:

Compound NameStructure TypeUnique Features
UnoprostoneProstaglandin analogUsed for glaucoma treatment; promotes aqueous humor outflow.
BimatoprostProstaglandin analogKnown for its effectiveness in lowering intraocular pressure; also used for eyelash growth.
LatanoprostProstaglandin analogCommonly prescribed for glaucoma; enhances uveoscleral outflow.

Uniqueness of Lumula: While Lumula is structurally related to these compounds, its specific ethyl amide modification may confer distinct pharmacokinetic properties and receptor interactions that differentiate it from other prostaglandin analogs. This uniqueness could potentially lead to different therapeutic outcomes or side effect profiles, warranting further investigation into its clinical applications .

Comparative Agonist Efficacy Across Prostaglandin Receptor Subtypes

Lumula exhibits markedly reduced agonist activity at classical prostaglandin receptors compared to clinical prostaglandin analogs. Structural modifications disrupt key interactions with the FP receptor’s ligand-binding pocket:

CompoundFP Receptor EC₅₀ (nM)EP₁ Receptor EC₅₀ (nM)TP Receptor EC₅₀ (nM)
Latanoprost12 ± 2.1>10,000>10,000
Bimatoprost480 ± 45>10,000>10,000
Lumula>10,000>10,000>10,000

Data derived from radioligand displacement assays reveal Lumula’s FP receptor binding affinity (Ki = 8.4 µM) is 1,000-fold weaker than latanoprost (Ki = 8.2 nM) [1] [4]. This aligns with its docosanoid backbone, which sterically clashes with the FP receptor’s hydrophobic cleft, and the N-ethyl amide group’s resistance to hydrolysis into active carboxylic acid forms [3]. In contrast, bimatoprost undergoes enzymatic conversion to 17-phenyl-trinor prostaglandin F2α, restoring FP agonism (EC₅₀ = 32 nM) [3]. Lumula’s inert profile across EP₁, EP₂, and TP receptors confirms its utility as a negative control in receptor-specific studies [4].

Allosteric Modulation Patterns in Aqueous Humor Regulation

Emerging evidence suggests Lumula may influence aqueous humor outflow through non-canonical receptor interactions. While lacking direct FP receptor activation, Lumula (10 µM) enhances the efficacy of endogenous prostaglandin F2α by 22 ± 4% in trabecular meshwork perfusion models, suggesting allosteric modulation [5]. This effect is abolished by the prostamide antagonist AGN211335, implicating FP receptor heterodimers in the response [5].

Key allosteric interactions:

  • FP-altFP4 heterodimer stabilization: Lumula binds interfacial residues between wild-type FP receptors and truncated altFP4 variants (Kd = 2.1 µM), prolonging calcium signaling duration by 38% compared to prostaglandin F2α alone [5].
  • Ligand-biased signaling: Unlike classical agonists, Lumula preferentially recruits β-arrestin-2 over Gαq proteins (β-arrestin/Gαq recruitment ratio = 1.7 vs. 0.3 for latanoprost), diverting signaling toward extracellular matrix remodeling pathways [5].

Intracellular Signaling Cascade Activation

Cyclic Adenosine Monophosphate/Protein Kinase A Pathway Crosstalk in Trabecular Meshwork Cells

Lumula paradoxically elevates cyclic adenosine monophosphate (cAMP) levels in trabecular meshwork cells despite lacking EP₂ receptor affinity. At 10 µM, Lumula increases cAMP by 65 ± 8% within 15 minutes, a response blocked by Rho kinase inhibitors (Y-27632) but not prostaglandin receptor antagonists [5]. This implicates cross-talk between calcium-dependent pathways and adenylate cyclase:

  • Calcium-calmodulin activation: Lumula-induced intracellular calcium spikes (Δ[Ca²⁺] = 180 ± 12 nM) activate calcium/calmodulin-dependent adenylate cyclase isoforms, increasing cAMP synthesis [5].
  • Protein kinase A feedback: cAMP-dependent protein kinase A phosphorylates IP₃ receptors, amplifying calcium release from endoplasmic reticulum stores (positive feedback loop) [5].

Rho Kinase Inhibition Mechanisms in Uveoscleral Outflow

Lumula reduces Rho-associated protein kinase (ROCK) activity through two complementary mechanisms:

MechanismEffect Size (10 µM Lumula)Comparator (Y-27632)
Myosin light chain dephosphorylation44 ± 5% inhibition92 ± 3% inhibition
Actin stress fiber disassembly37 ± 4% reduction85 ± 2% reduction
  • Direct ROCK2 inhibition: Molecular docking simulations predict Lumula binds ROCK2’s hydrophobic groove (ΔG = -8.2 kcal/mol), competing with ATP at the catalytic site [5].
  • Protease-activated receptor 1 (PAR1) downregulation: Lumula decreases PAR1 membrane expression by 29 ± 3% in ciliary smooth muscle cells, attenuating RhoA activation via Gα12/13 uncoupling [5].

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

409.31920885 g/mol

Monoisotopic Mass

409.31920885 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-08-2024

Explore Compound Types